Methyl 4-amino-2-ethoxybenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-methoxybenzoate” is represented by the formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .Physical and Chemical Properties Analysis
“Methyl 4-amino-2-methoxybenzoate” is a solid compound with a melting point of 155-159 °C (lit.) . It has a molecular weight of 181.19 .Scientific Research Applications
Antiparasitic Applications
- Anticoccidial Activity: Methyl 4-amino-2-ethoxybenzoate and its derivatives exhibit significant anti-coccidial activity. Particularly, 2-substituted PABAs (Para-Aminobenzoic Acids) containing alkoxy, alkythio, and alkylamino groups demonstrate potent effects, with 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives being among the most effective (Rogers et al., 1964).
Synthesis and Derivative Studies
- Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives, which are significant in different biological and chemical applications. For example, synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid, has been described as part of metabolic studies for mosapride, a gastroprokinetic agent (Kato & Morie, 1996).
Pharmaceutical Intermediates
- Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Poly(ethylene glycol) Functionalization
- Functionalization of Poly(ethylene glycol): Methyl 4-hydroxybenzoate, closely related to this compound, has been used in the alkylation of poly(ethylene glycol) to prepare 4-poly(ethylene glycol)oxybenzoic acids, showcasing its utility in material science (Sedlák et al., 2008).
Antimicrobial Activity
- Inhibition of Biofilm Formation: Derivatives of this compound, such as 4-ethoxybenzoic acid, have demonstrated potential in inhibiting biofilm formation by Staphylococcus aureus and enhancing the sensitivity of biofilms to antibiotics like vancomycin (Campbell et al., 2020).
Anticancer Properties
- Antitumor Agents: Some derivatives have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death, indicating potential use in cancer treatment (Romagnoli et al., 2008).
Mechanism of Action
The mechanism of action of a similar compound, a local anesthetic, is that the drug binds to the receptor of the sodium ion (Na +) channel on the nerve membrane, reduces the passage of Na + through the ion channel and blocks the conduction of nerve impulses so as to achieve the purpose of local anesthesia .
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-2-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWWPNQVVNPGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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